4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline
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Overview
Description
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Methoxy Group: This step might involve methylation of a hydroxyquinoline derivative using methyl iodide and a base.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation of the quinoline derivative using phenylsulfonyl chloride and a base.
Formation of the Final Compound: The final step could involve the coupling of the 3,4-dimethylphenyl group with the quinoline derivative under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline core.
Reduction: Reduction reactions might target the carbonyl group or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The methoxy and sulfonyl groups might enhance the compound’s ability to interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of many derivatives.
Chloroquine: A well-known antimalarial drug.
Quinidine: An antiarrhythmic agent.
Uniqueness
4-(benzenesulfonyl)-3-(3,4-dimethylbenzoyl)-6-methoxyquinoline is unique due to its specific substitution pattern, which might confer unique biological activities or chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-9-10-18(13-17(16)2)24(27)22-15-26-23-12-11-19(30-3)14-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBDFQFRBORIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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